Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-
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Overview
Description
Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- is a complex organic compound with the molecular formula C18H14N2O6S and a molecular weight of 386.37856 g/mol This compound is characterized by its unique structure, which includes a glycine moiety linked to a substituted isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions starting from simple aromatic compounds. This often involves cyclization reactions and functional group modifications.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, typically using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Glycine Moiety: The glycine moiety is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the phenylsulfonyl group or to modify other functional groups.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can lead to the removal of the phenylsulfonyl group.
Scientific Research Applications
Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-[[4-hydroxy-3-isoquinolinyl]carbonyl]-: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
Glycine, N-[[4-hydroxy-7-(methylsulfonyl)-3-isoquinolinyl]carbonyl]-: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its reactivity and interactions.
Uniqueness
Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a versatile reagent in organic synthesis.
Properties
CAS No. |
808118-93-6 |
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Molecular Formula |
C18H14N2O6S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[[7-(benzenesulfonyl)-4-hydroxyisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H14N2O6S/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)27(25,26)12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChI Key |
ZDNBMABHRMYIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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